molecular formula C8H14N2S B14406842 N,N-Dimethyl-4-(propan-2-yl)-1,3-thiazol-2-amine CAS No. 85656-44-6

N,N-Dimethyl-4-(propan-2-yl)-1,3-thiazol-2-amine

Katalognummer: B14406842
CAS-Nummer: 85656-44-6
Molekulargewicht: 170.28 g/mol
InChI-Schlüssel: QRYOBASSRUOZQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-4-(propan-2-yl)-1,3-thiazol-2-amine is an organic compound with a thiazole ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the thiazole ring imparts unique chemical properties to the compound, making it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(propan-2-yl)-1,3-thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with dimethylamine and isopropylamine.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial to ensure efficient production. The final product is usually purified through crystallization or distillation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-4-(propan-2-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-4-(propan-2-yl)-1,3-thiazol-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-4-(propan-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Dimethyl-4-[(propan-2-ylamino)methyl]aniline
  • N,N-Dimethyl-4-({[4-(propan-2-yl)phenyl]amino}methyl)aniline

Uniqueness

N,N-Dimethyl-4-(propan-2-yl)-1,3-thiazol-2-amine is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

85656-44-6

Molekularformel

C8H14N2S

Molekulargewicht

170.28 g/mol

IUPAC-Name

N,N-dimethyl-4-propan-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C8H14N2S/c1-6(2)7-5-11-8(9-7)10(3)4/h5-6H,1-4H3

InChI-Schlüssel

QRYOBASSRUOZQP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CSC(=N1)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.